molecular formula C22H25NO3 B14005574 3-Benzyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one CAS No. 746-69-0

3-Benzyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one

Cat. No.: B14005574
CAS No.: 746-69-0
M. Wt: 351.4 g/mol
InChI Key: YVZMJXWMXDNNGD-UHFFFAOYSA-N
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Description

2H-benzo[a]quinolizin-2-one, 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(phenylmethyl)-: is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinolizinone core with methoxy and phenylmethyl substituents. It is often studied for its potential therapeutic properties and its role in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-benzo[a]quinolizin-2-one, 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(phenylmethyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Various substitution reactions can occur, particularly at the methoxy and phenylmethyl groups, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizinone derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

Biologically, this compound is studied for its potential pharmacological effects. It may interact with specific biological targets, leading to therapeutic applications.

Medicine

In medicine, derivatives of this compound are explored for their potential use in treating various diseases. Research is ongoing to understand its efficacy and safety in clinical settings.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of 2H-benzo[a]quinolizin-2-one, 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(phenylmethyl)- involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2H-benzo[a]quinolizin-2-one, 1,3,4,6,7,11b-hexahydro-3-isobutyl-9,10-dimethoxy-
  • 2H-benzo[a]quinolizin-2-one, 1,3,4,6,7,11b-hexahydro-3-(2-methylpropyl)-9,10-dimethoxy-

Uniqueness

Compared to similar compounds, 2H-benzo[a]quinolizin-2-one, 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(phenylmethyl)- stands out due to its specific substituents, which confer unique chemical and biological properties

Properties

CAS No.

746-69-0

Molecular Formula

C22H25NO3

Molecular Weight

351.4 g/mol

IUPAC Name

3-benzyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one

InChI

InChI=1S/C22H25NO3/c1-25-21-11-16-8-9-23-14-17(10-15-6-4-3-5-7-15)20(24)13-19(23)18(16)12-22(21)26-2/h3-7,11-12,17,19H,8-10,13-14H2,1-2H3

InChI Key

YVZMJXWMXDNNGD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C3CC(=O)C(CN3CCC2=C1)CC4=CC=CC=C4)OC

Origin of Product

United States

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